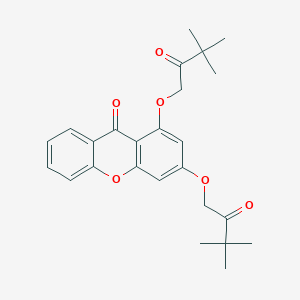![molecular formula C23H19N3O2 B12182395 4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}benzamide](/img/structure/B12182395.png)
4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, Bartoli indole synthesis, and others.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Amidation: The acetylated indole is reacted with 4-aminobenzamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rates .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles such as halogens, nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indoline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . This compound may exert its effects through the modulation of enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Tryptophan: An essential amino acid containing an indole ring.
Uniqueness
4-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}benzamide is unique due to its specific structure, which combines the indole moiety with an acetylated benzamide group. This unique combination imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H19N3O2 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-[[2-(2-phenylindol-1-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C23H19N3O2/c24-23(28)17-10-12-19(13-11-17)25-22(27)15-26-20-9-5-4-8-18(20)14-21(26)16-6-2-1-3-7-16/h1-14H,15H2,(H2,24,28)(H,25,27) |
InChI Key |
KJDQQONZEHXLBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone](/img/structure/B12182319.png)
![4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B12182320.png)
![3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12182322.png)




![2-[4-({4-Amino-6-[(2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12182358.png)
![1-oxo-2-(propan-2-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12182364.png)
![1-methyl-N-{2-[(phenoxyacetyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12182371.png)
![N-(4-{[(3-fluorophenyl)carbamoyl]methoxy}phenyl)-2-methoxybenzamide](/img/structure/B12182399.png)
![5-oxo-1-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B12182405.png)
![N-cycloheptyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B12182406.png)
![2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B12182408.png)
